

Acquired Resistance to Pelitinib and Osimertinib: A Comparative Guide

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This guide provides a comprehensive comparison of the acquired resistance mechanisms to two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), **Pelitinib** and Osimertinib. While extensive data exists for the third-generation TKI Osimertinib, information on acquired resistance to the pan-ErbB inhibitor **Pelitinib** is limited. This guide summarizes the known resistance pathways for Osimertinib and presents hypothesized mechanisms for **Pelitinib** based on its mode of action and established principles of TKI resistance.

Overview of Pelitinib and Osimertinib

Osimertinib (AZD9291) is a third-generation, irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR-TKIs.[1][2] It achieves this by covalently binding to the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[2]

Pelitinib (EKB-569) is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor.[3] It irreversibly binds to and inhibits EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4, thereby blocking receptor phosphorylation and downstream signaling, leading to the suppression of tumor cell proliferation.[3]

Acquired Resistance Mechanisms: Osimertinib

Acquired resistance to Osimertinib is a significant clinical challenge and has been extensively studied. The mechanisms are broadly categorized as either EGFR-dependent (on-target) or EGFR-independent (off-target).

On-Target Resistance

On-target resistance involves the emergence of new mutations within the EGFR gene that interfere with Osimertinib binding. The most prominent of these is the C797S mutation, which prevents the covalent binding of Osimertinib to the EGFR kinase domain.^[1]^[4] Other less frequent on-target mutations include G724S, L718Q/V, and L792H.

Off-Target Resistance

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. These include:

- **MET Amplification:** Upregulation of the MET receptor tyrosine kinase can activate downstream pathways such as PI3K/Akt and MAPK, independent of EGFR.^[5]
- **HER2 Amplification:** Increased expression of the HER2 receptor, another member of the ErbB family, can also drive tumor growth.
- **Mutations in Downstream Signaling Pathways:** Activating mutations in genes such as KRAS, BRAF, and PIK3CA can lead to constitutive activation of their respective pathways.^[5]
- **Histological Transformation:** In some cases, the tumor may transform from non-small cell lung cancer (NSCLC) into other histological subtypes, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.^[5]
- **Oncogenic Fusions:** The formation of fusion genes, such as those involving RET or BRAF, can also confer resistance.

The following table summarizes the key acquired resistance mechanisms to Osimertinib and their reported frequencies.

Category	Mechanism	Specific Alteration	Reported Frequency (First-Line Osimertinib)	Reported Frequency (Second-Line Osimertinib)
On-Target (EGFR-Dependent)	Secondary EGFR Mutations	C797S	~7%	~15-20%
G724S	Less common	Reported in some cases		
L718Q/V	Less common	Reported in some cases		
Off-Target (EGFR-Independent)	Bypass Pathway Activation	MET Amplification	~15-19%	~19%
HER2 Amplification	~2%	~5%		
KRAS Mutations	~3%	~1%		
BRAF V600E Mutation	~3%	~3%		
PIK3CA Mutations	~1-5%	~1-5%		
Histological Transformation	Small Cell Lung Cancer (SCLC)	~14%	~4-15%	
Oncogenic Fusions	RET, BRAF, etc.	Reported in some cases	Reported in some cases	

Acquired Resistance Mechanisms: Pelitinib (Hypothesized)

Due to the limited clinical data on **Pelitinib**, its acquired resistance mechanisms have not been well-characterized. However, based on its mechanism as a pan-ErbB inhibitor and knowledge

of resistance to other TKIs, we can hypothesize potential mechanisms.

Hypothesized On-Target Resistance

Given that **Pelitinib** targets EGFR, HER2, and HER4, on-target resistance could arise from:

- Mutations in EGFR, HER2, or HER4: Similar to the C797S mutation in EGFR for Osimertinib, mutations in the covalent binding site or the ATP-binding pocket of any of the targeted ErbB receptors could prevent **Pelitinib** from binding effectively.
- Upregulation of Target Receptors: Increased expression of EGFR, HER2, or HER4 could potentially overcome the inhibitory effect of **Pelitinib**.

Hypothesized Off-Target Resistance

Similar to Osimertinib, off-target resistance to **Pelitinib** could involve:

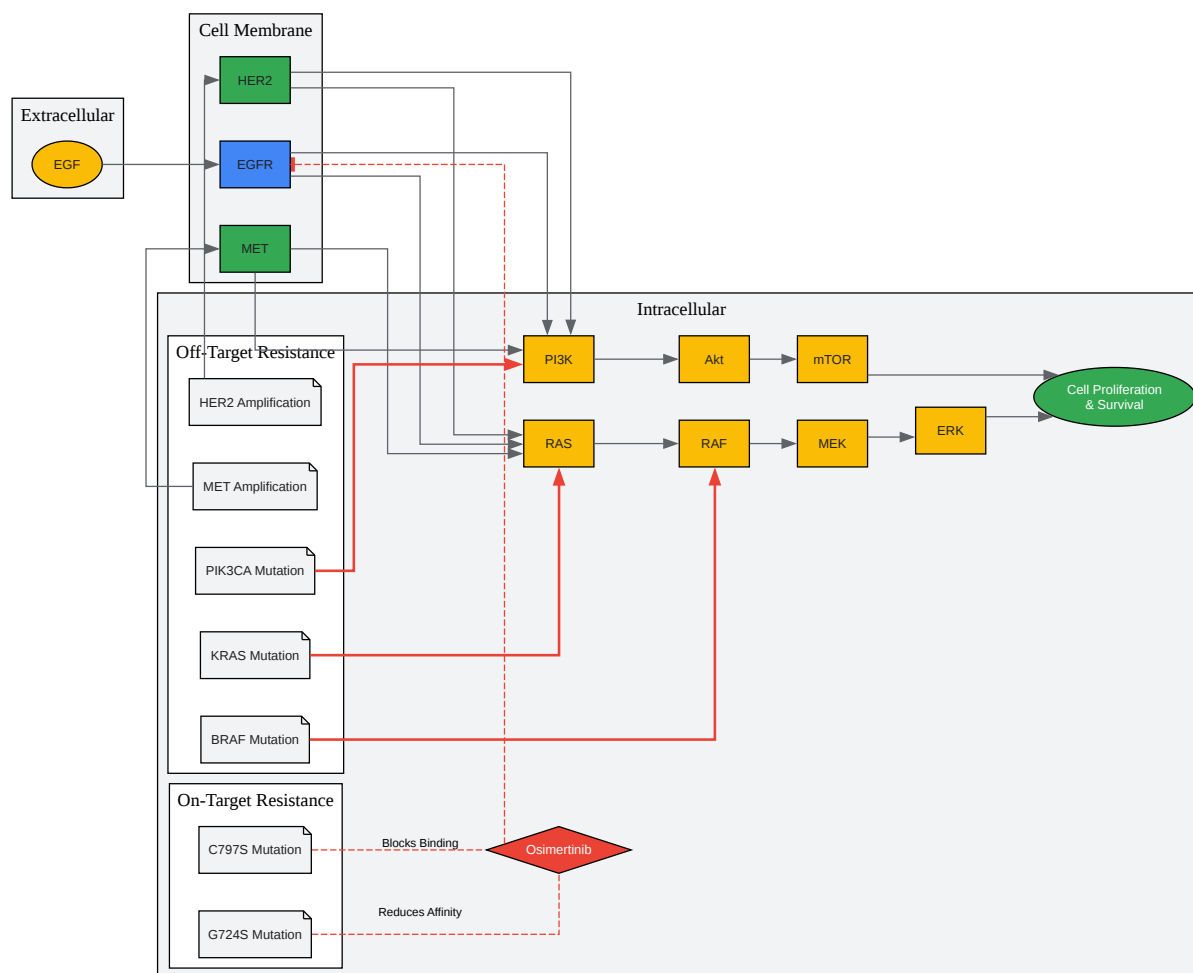
- Activation of Other Receptor Tyrosine Kinases: Amplification or activating mutations in other RTKs, such as MET or FGFR, could provide alternative signaling pathways for cell survival and proliferation.
- Mutations in Downstream Signaling Pathways: Mutations in components of the PI3K/Akt/mTOR or MAPK pathways, such as PIK3CA, KRAS, or BRAF, would render the cells independent of upstream ErbB signaling.
- Increased Drug Efflux: One study has suggested that **Pelitinib** can be a substrate for the ABCB1 and ABCG2 drug efflux pumps.[6] Upregulation of these transporters could lead to reduced intracellular drug concentrations and thereby confer resistance.

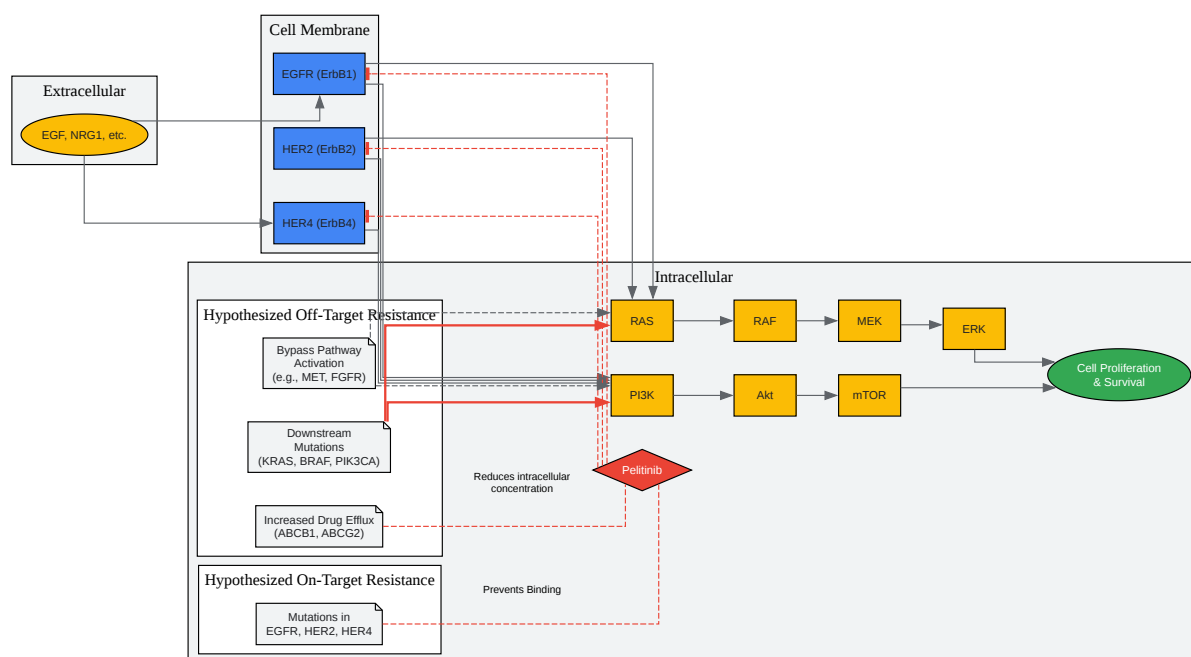
The following table provides a comparative summary of the known resistance mechanisms for Osimertinib and the hypothesized mechanisms for **Pelitinib**.

Feature	Osimertinib	Pelitinib (Hypothesized)
Primary Target(s)	EGFR (with sensitizing and T790M mutations)	EGFR, HER2, HER4
Known On-Target Resistance	EGFR C797S, G724S, L718Q/V mutations	Mutations in the drug-binding sites of EGFR, HER2, or HER4
Known Off-Target Resistance	MET/HER2 amplification, KRAS/BRAF/PIK3CA mutations, histological transformation, oncogenic fusions	Activation of other RTKs (e.g., MET, FGFR), mutations in downstream pathways (KRAS, BRAF, PIK3CA), increased drug efflux (ABCB1/ABCG2 upregulation)

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by Osimertinib and **Pelitinib** and the points at which resistance can emerge.





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